1-Hexyl-3-methylimidazolium nitrate
Overview
Description
1-Hexyl-3-methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvating capabilities. These characteristics make ionic liquids valuable in various industrial and scientific applications. This compound, in particular, has gained attention for its potential use in energy storage, catalysis, and as a solvent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylimidazolium nitrate can be synthesized through a two-step process:
Alkylation of 1-methylimidazole: The first step involves the alkylation of 1-methylimidazole with 1-bromohexane to form 1-hexyl-3-methylimidazolium bromide.
Anion Exchange: The second step involves the exchange of the bromide anion with a nitrate anion.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the nitrate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various imidazolium derivatives .
Scientific Research Applications
1-Hexyl-3-methylimidazolium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions that are difficult to achieve with traditional solvents.
Biology: Its low toxicity and high solubility make it suitable for use in biological assays and as a medium for enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: It is employed in the development of advanced materials, such as electrolytes for batteries and supercapacitors, and in the extraction and separation of metals
Mechanism of Action
The mechanism by which 1-hexyl-3-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with various molecular targets, facilitating reactions and processes. For example, in catalysis, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, altering their activity and stability .
Comparison with Similar Compounds
- 1-Hexyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Methyl-3-octylimidazolium chloride
- N-Hexyl-3-methylpyridinium chloride
Comparison: 1-Hexyl-3-methylimidazolium nitrate is unique due to its nitrate anion, which imparts distinct properties compared to other similar compounds. For instance, the nitrate anion can participate in specific reactions that chloride or bromide anions cannot. Additionally, the thermal stability and solubility characteristics of this compound may differ from those of its analogs, making it more suitable for certain applications .
Properties
IUPAC Name |
1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJUVCGRFZCTDO-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00781403 | |
Record name | 1-Hexyl-3-methylimidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00781403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203389-26-8 | |
Record name | 1-Hexyl-3-methylimidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00781403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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